molecular formula C8H9N5S B12846139 8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide

8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide

Cat. No.: B12846139
M. Wt: 207.26 g/mol
InChI Key: OKINTQUCLORVES-UHFFFAOYSA-N
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Description

8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methylthio group at the 8-position and a carboximidamide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization and functionalization steps. For example, an efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines involves a one-pot three-component condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboximidamide group can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboximidamide group can yield primary amines.

Scientific Research Applications

8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The compound may interact with enzymes or receptors involved in these pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide is unique due to the presence of both a methylthio group and a carboximidamide group, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

8-methylsulfanylimidazo[1,2-a]pyrazine-6-carboximidamide

InChI

InChI=1S/C8H9N5S/c1-14-8-7-11-2-3-13(7)4-5(12-8)6(9)10/h2-4H,1H3,(H3,9,10)

InChI Key

OKINTQUCLORVES-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN2C1=NC=C2)C(=N)N

Origin of Product

United States

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